2-Azetidinecarboxaldehyde, 1-(3-butynyl)-3-methoxy-4-oxo-, (2R,3R)-
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Overview
Description
2-Azetidinecarboxaldehyde, 1-(3-butynyl)-3-methoxy-4-oxo-, (2R,3R)- is a complex organic compound with a unique structure that includes an azetidine ring, a butynyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxaldehyde, 1-(3-butynyl)-3-methoxy-4-oxo-, (2R,3R)- typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the butynyl and methoxy groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The scalability of the production process is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinecarboxaldehyde, 1-(3-butynyl)-3-methoxy-4-oxo-, (2R,3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The methoxy and butynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Azetidinecarboxaldehyde, 1-(3-butynyl)-3-methoxy-4-oxo-, (2R,3R)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azetidinecarboxaldehyde, 1-(3-butynyl)-3-methoxy-4-oxo-, (2R,3R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Azetidinecarboxaldehyde, 3-(3-butynyl)-1-methoxy-4-oxo-, (2R,3R)-
- 2-Azetidinecarboxaldehyde, 1-(3-butynyl)-3-methoxy-4-oxo-, (2S,3S)-
Uniqueness
2-Azetidinecarboxaldehyde, 1-(3-butynyl)-3-methoxy-4-oxo-, (2R,3R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
277757-71-8 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(2R,3R)-1-but-3-ynyl-3-methoxy-4-oxoazetidine-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO3/c1-3-4-5-10-7(6-11)8(13-2)9(10)12/h1,6-8H,4-5H2,2H3/t7-,8+/m0/s1 |
InChI Key |
GYMFGTJDJHBFPE-JGVFFNPUSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H](N(C1=O)CCC#C)C=O |
Canonical SMILES |
COC1C(N(C1=O)CCC#C)C=O |
Origin of Product |
United States |
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